

Assessing the long-term efficacy of Roginolisib compared to other treatments

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

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Roginolisib: A Comparative Analysis of Long-Term Efficacy in Oncology

For Researchers, Scientists, and Drug Development Professionals

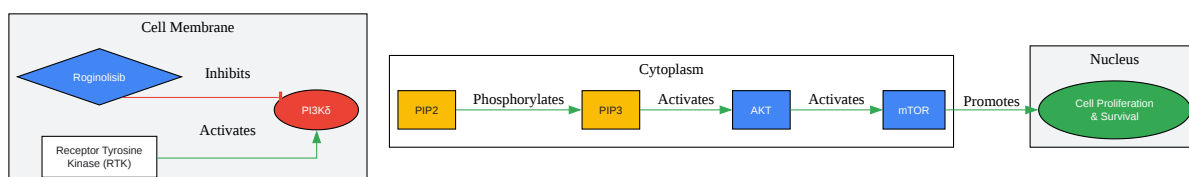
Introduction

Roginolisib (IOA-244) is an investigational, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ). Its unique mechanism of action, which differs from other PI3K δ inhibitors, has shown promise in preclinical and early-phase clinical trials across a range of hematological malignancies and solid tumors. This guide provides a comprehensive comparison of the long-term efficacy of Roginolisib with that of other established treatments for uveal melanoma and follicular lymphoma, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting the PI3K δ Signaling Pathway

Roginolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3K δ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the proliferation, survival, and differentiation of B-cells and is often dysregulated in B-cell malignancies. Furthermore, PI3K δ plays a significant role in the function of regulatory T cells (Tregs), which can suppress the anti-tumor immune response. By inhibiting PI3K δ , Roginolisib is designed to

have a dual effect: directly inhibiting the growth of cancer cells and enhancing the body's immune response against the tumor.



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Caption: Roginolisib's inhibition of the PI3Kδ signaling pathway.

Comparative Efficacy in Uveal Melanoma

Metastatic uveal melanoma is an aggressive cancer with limited treatment options and a poor prognosis. Roginolisib has been evaluated in this setting in the Phase 1 DIONE-01 study.

Roginolisib Efficacy Data (DIONE-01 Trial)

The DIONE-01 trial was a two-part, first-in-human, dose-escalation and cohort-expansion study. The study enrolled patients with pretreated solid tumors, including a cohort of 29 patients with metastatic uveal melanoma.

Efficacy Endpoint	Roginolisib (DIONE-01)[1]	Historical Control (Second-Line Immunotherapy)[1]
Median Overall Survival (OS)	16 months	7 months
Median Progression-Free Survival (PFS)	5 months	< 3 months
Objective Response Rate (ORR)	3% (Partial Response: 1/29)	0% - 18%
Disease Control Rate (DCR)	75% (Stable Disease: 21/29)	Not consistently reported

Comparator: Second-Line Immunotherapy in Uveal Melanoma

Standard second-line treatment for metastatic uveal melanoma often involves immune checkpoint inhibitors such as pembrolizumab or a combination of ipilimumab and nivolumab.

Treatment	Median OS	Median PFS	ORR
Pembrolizumab	~7.6 - 12.8 months[2]	~2.6 - 3.8 months[2]	~3.6% - 11.7%[2]
Ipilimumab + Nivolumab	~15 - 19.1 months[3][4][5]	~2.7 - 5.5 months[3][4][5]	~11.6% - 18%[3][4][5]

Note: Direct cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.

Comparative Efficacy in Follicular Lymphoma

Follicular lymphoma (FL) is the most common indolent non-Hodgkin lymphoma. While initial treatment is often effective, relapse is common, necessitating further lines of therapy. Roginolisib has shown preliminary activity in relapsed/refractory FL.

Roginolisib Efficacy Data (DIONE-01 Trial)

A small cohort of 8 patients with relapsed/refractory follicular lymphoma was included in the DIONE-01 study.

Efficacy Endpoint	Roginolisib (80 mg QD)[6]
Objective Response Rate (ORR)	50% (2/4 patients with Partial Response)
Median Overall Survival (OS)	Not reached at 14.3 months follow-up

Comparators: Standard Treatments for Relapsed/Refractory Follicular Lymphoma

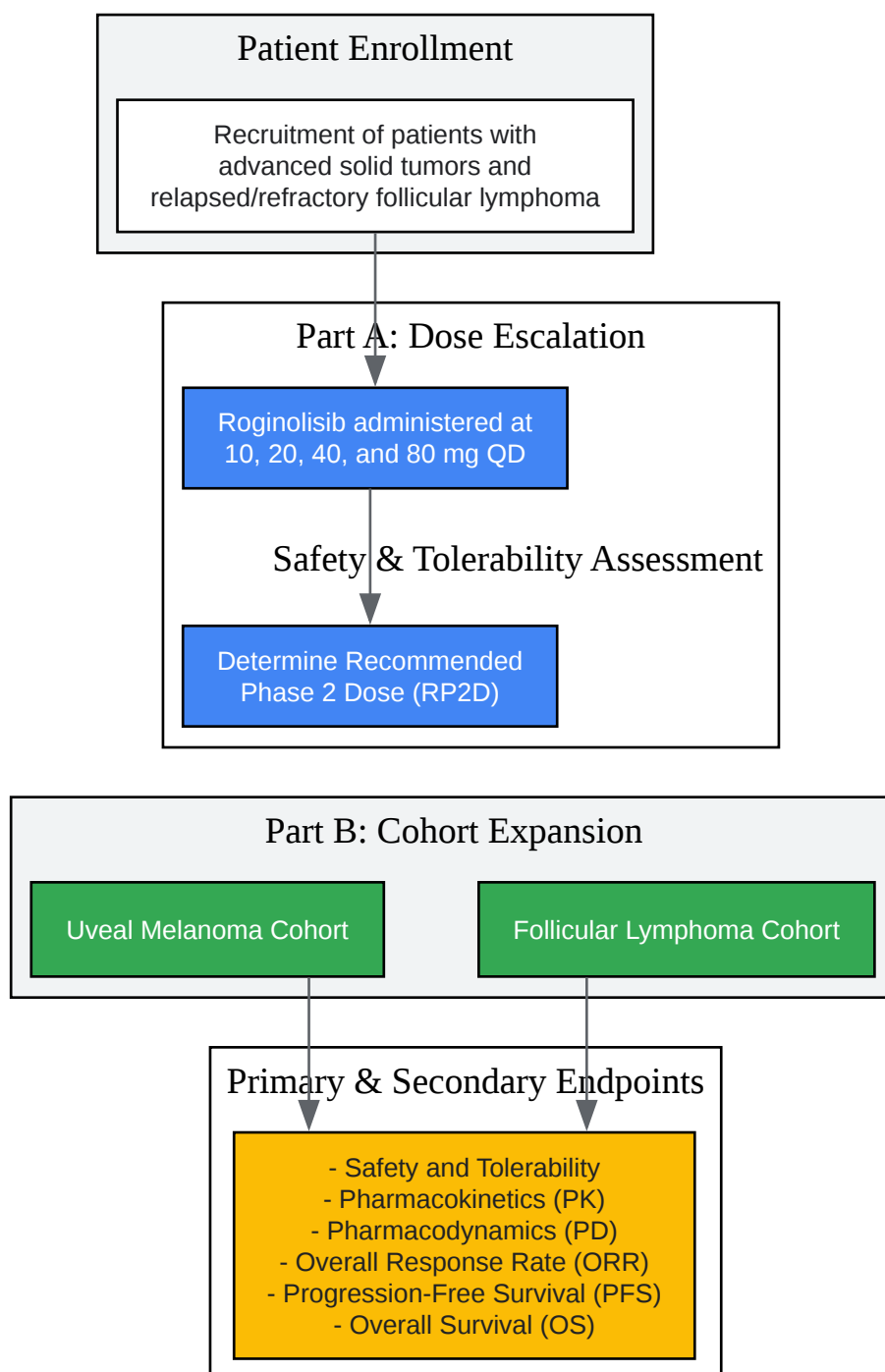
Several targeted therapies and chemoimmunotherapy regimens are used for relapsed/refractory FL.

Treatment	Trial	Median PFS	ORR
Obinutuzumab + Chemotherapy	GALLIUM (vs. Rituximab + Chemo)	7-year PFS: 63.4%[7] [8]	Not reported as primary endpoint
Lenalidomide + Rituximab	AUGMENT (vs. Rituximab + Placebo)	39.4 months[9][10]	78%[9]
Copanlisib	CHRONOS-1	11.2 months[11]	57.7%[11]

Experimental Protocols

DIONE-01 Study Design

The DIONE-01 trial (NCT04328844) was a Phase 1, open-label, dose-escalation and cohort-expansion study.



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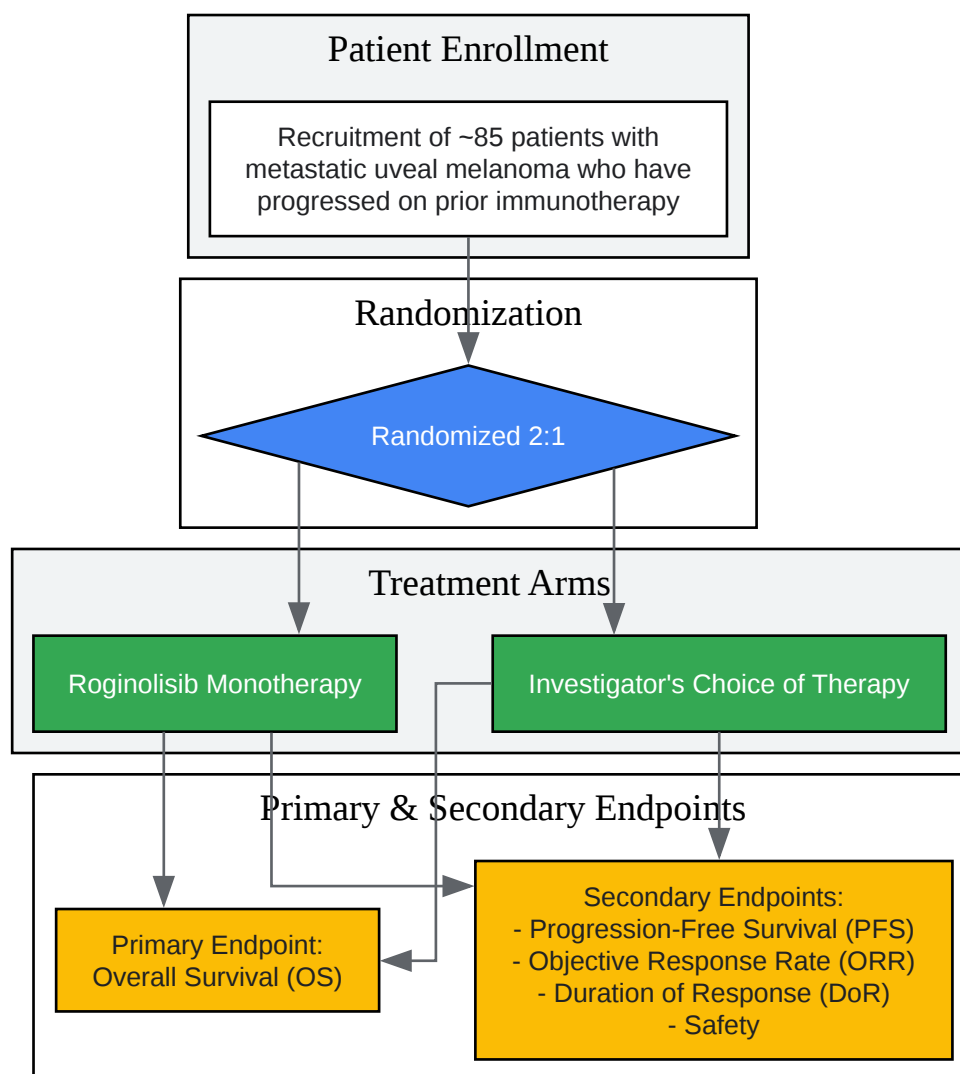
Caption: Workflow of the DIONE-01 clinical trial.

Key Methodologies:

- **Tumor Response Assessment:** Tumor responses were evaluated according to RECIST 1.1 criteria for solid tumors and Lugano classification for lymphoma.
- **Safety and Tolerability:** Assessed by monitoring adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.
- **Pharmacokinetics:** Plasma concentrations of Roginolisib were measured at various time points to determine key PK parameters.
- **Pharmacodynamics:** Biomarker analyses were conducted on peripheral blood and tumor biopsies to assess the biological activity of Roginolisib, including modulation of the PI3K pathway and changes in immune cell populations (e.g., Tregs).

OCULE-01 Study Design

The OCULE-01 trial (NCT06717126) is an ongoing Phase 2, randomized, open-label, multicenter study.



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Caption: Workflow of the OCULE-01 clinical trial.

Inclusion Criteria: Patients with histologically or cytologically confirmed metastatic uveal melanoma who have progressed on at least one prior line of systemic therapy.

Treatment Arms:

- Arm 1: Roginolisib monotherapy.
- Arm 2: Investigator's choice of therapy (e.g., pembrolizumab, ipilimumab, dacarbazine).

Conclusion

Roginolisib has demonstrated promising long-term efficacy signals in heavily pretreated patients with metastatic uveal melanoma, with a notable improvement in overall survival compared to historical controls. Preliminary data in follicular lymphoma also suggest clinical activity. The safety profile of Roginolisib appears favorable, with a low incidence of severe treatment-related adverse events.

The ongoing randomized Phase 2 OCULE-01 trial will be crucial in definitively establishing the long-term efficacy and safety of Roginolisib compared to the current standard of care in uveal melanoma. Further studies are warranted to explore the potential of Roginolisib in follicular lymphoma and other malignancies. The unique allosteric mechanism of action of Roginolisib may offer a differentiated therapeutic option for patients with difficult-to-treat cancers.

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